molecular formula C9H16O2 B095159 trans-(+/-)-2-Methylcyclohexyl acetate CAS No. 15288-15-0

trans-(+/-)-2-Methylcyclohexyl acetate

Katalognummer B095159
CAS-Nummer: 15288-15-0
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: AKIIJALHGMKJEJ-VXNVDRBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-(+/-)-2-Methylcyclohexyl acetate is a chemical compound that belongs to the family of cyclohexyl acetates. It is a colorless liquid with a slightly sweet and fruity odor. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of trans-(+/-)-2-Methylcyclohexyl acetate is not fully understood. However, it is believed to work by binding to specific receptors in the olfactory system, which triggers a response in the brain that is responsible for the perception of smell.

Biochemische Und Physiologische Effekte

Trans-(+/-)-2-Methylcyclohexyl acetate has been shown to have various biochemical and physiological effects. In a study conducted on rats, it was found that exposure to this compound resulted in a decrease in body weight and an increase in liver weight. It was also found to have a mild irritant effect on the skin and eyes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using trans-(+/-)-2-Methylcyclohexyl acetate in lab experiments is its relatively low toxicity. It is also readily available and easy to handle. However, one of the limitations of using this compound is its volatility, which can make it difficult to control the concentration of the compound in the air.

Zukünftige Richtungen

There are several future directions for research on trans-(+/-)-2-Methylcyclohexyl acetate. One area of research is in the development of new fragrances and flavors for use in various consumer products. Another area of research is in the study of the potential health effects of exposure to this compound, particularly in occupational settings. Additionally, there is a need for further research into the mechanism of action of this compound and its potential applications in other fields such as medicine and agriculture.
Conclusion:
Trans-(+/-)-2-Methylcyclohexyl acetate is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is still much to be learned about this compound, the research conducted thus far has provided valuable insights into its properties and potential uses. As research in this area continues, it is likely that new applications for this compound will be discovered, further expanding its potential uses and benefits.

Synthesemethoden

The synthesis of trans-(+/-)-2-Methylcyclohexyl acetate can be achieved through various methods. One of the most common methods involves the reaction of cyclohexene with acetic acid in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of cyclohexanol with acetic anhydride in the presence of a catalyst such as pyridine.

Wissenschaftliche Forschungsanwendungen

Trans-(+/-)-2-Methylcyclohexyl acetate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of fragrance and flavor. This compound has a sweet and fruity odor, which makes it a popular choice for use in perfumes, soaps, and other cosmetic products.

Eigenschaften

CAS-Nummer

15288-15-0

Produktname

trans-(+/-)-2-Methylcyclohexyl acetate

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

[(1R,2R)-2-methylcyclohexyl] acetate

InChI

InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1

InChI-Schlüssel

AKIIJALHGMKJEJ-VXNVDRBHSA-N

Isomerische SMILES

C[C@@H]1CCCC[C@H]1OC(=O)C

SMILES

CC1CCCCC1OC(=O)C

Kanonische SMILES

CC1CCCCC1OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.